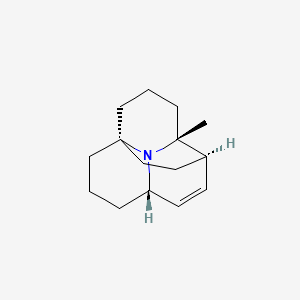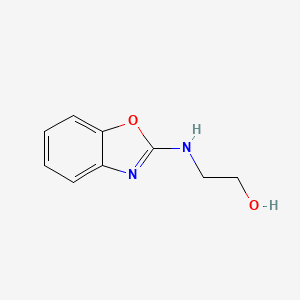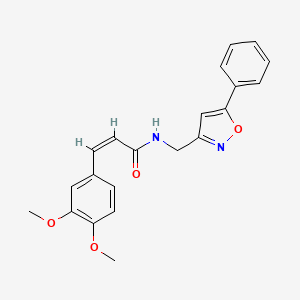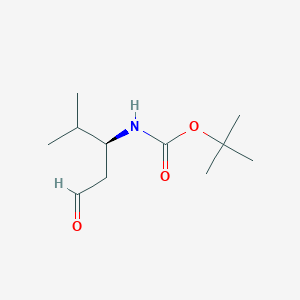
1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl3NO2 and its molecular weight is 408.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solid and Liquid Equilibria in Pyridinone Mixtures
Research by Domańska and Letcher (2000) explored the (solid + liquid) equilibria in mixtures involving N-methyl-2-pyrrolidinone and various aromatic compounds, including chlorobenzene and dichlorobenzene. They found the formation of solid addition compounds, highlighting charge-transfer interactions where the aromatic components act as electron acceptors. This study provides insight into the intermolecular interactions and phase behavior of pyridinone derivatives in the presence of halogenated aromatics (Domańska & Letcher, 2000).
Physical and Structural Studies of Pyridinones
Nelson et al. (1988) conducted physical and structural studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents. They synthesized and analyzed the crystal structures of these compounds, providing valuable data on their bond lengths, angles, and hydrogen bonding, contributing to a better understanding of the structural properties of pyridinone derivatives (Nelson, Karpishin, Rettig, & Orvig, 1988).
Reactivity and Chemical Transformations
A study by Moshchitskii et al. (1972) on the chlorination and oxidation of sulfur-containing tetrachloropyridine derivatives, including a 4-(p-chlorobenzyl)-thio derivative, revealed the molecule's cleavage under specific conditions, leading to tetrachloropyridine-4-sulfenyl chloride. This research provides insight into the reactivity and potential for chemical transformations of pyridinone derivatives under halogenation and oxidation conditions (Moshchitskii, Zalesskii, Ivashchenko, & Yagupol’skii, 1972).
Conducting Polymers from Pyrrol-2-yl Derivatives
Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) investigated the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including those related to pyridinone structures. They reported on the synthesis, oxidation potentials, and conductivity of the resulting polymers, contributing to the development of conducting polymers based on low oxidation potential monomers like pyridinone derivatives (Sotzing et al., 1996).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRYJVETHYZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)


![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)



![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)

![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)


![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)

